1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid
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Overview
Description
1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a difluoropropyl group and a boronic acid moiety, making it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the hydroboration of alkenes or alkynes followed by oxidation to introduce the boronic acid group. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the pyrazole ring or the difluoropropyl group.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyrazole ring or the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while reduction of the pyrazole ring can produce pyrazoline derivatives .
Scientific Research Applications
1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoropropyl)pyrazole-4-boronic Acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-(2,2-Difluoroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
Its ability to participate in various chemical reactions and its potential as a bioactive compound make it a valuable addition to the family of boronic acid derivatives .
Properties
Molecular Formula |
C6H9BF2N2O2 |
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Molecular Weight |
189.96 g/mol |
IUPAC Name |
[1-(2,2-difluoropropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H9BF2N2O2/c1-6(8,9)4-11-3-5(2-10-11)7(12)13/h2-3,12-13H,4H2,1H3 |
InChI Key |
FZIKINPQEFDYSX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CC(C)(F)F)(O)O |
Origin of Product |
United States |
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